Anti-inflammatory Potency: Licarin A Demonstrates Superior TNF-α Inhibition Compared to Anti-Allergic Drug Controls
In functional cellular assays, Licarin A inhibits Tumor Necrosis Factor-alpha (TNF-α) production with an IC50 of 12.6 μM, demonstrating significantly greater potency than established anti-allergic agents like tranilast (282 μM) and ketotifen fumarate (158 μM) [1]. The compound achieves this through a dual mechanism, inhibiting both PKCα/βII and p38 MAPK pathways, which is a distinct pharmacological profile from the comparators .
| Evidence Dimension | TNF-α Production Inhibition (IC50) |
|---|---|
| Target Compound Data | 12.6 μM |
| Comparator Or Baseline | Tranilast: 282 μM; Ketotifen fumarate: 158 μM |
| Quantified Difference | ~22.4-fold more potent than tranilast; ~12.5-fold more potent than ketotifen fumarate |
| Conditions | DNP-HSA-stimulated RBL-2H3 rat basophilic leukemia cells |
Why This Matters
This quantifiable potency advantage enables researchers to use lower concentrations of Licarin A to achieve effective TNF-α suppression, reducing the risk of off-target effects and solubility challenges common with higher dosing of less potent comparators.
- [1] Hachiman, I., et al. (2018). Degranulation inhibitors from the arils of Myristica fragrans in antigen-stimulated rat basophilic leukemia cells. *Journal of Natural Medicines*, 72(2), 464-473. View Source
